molecular formula C18H21N3O3S B12950864 2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline CAS No. 107562-88-9

2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline

Cat. No.: B12950864
CAS No.: 107562-88-9
M. Wt: 359.4 g/mol
InChI Key: OHCFXDSSPFQHPG-UHFFFAOYSA-N
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Description

2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that have a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is found in many biologically active molecules, making benzimidazole derivatives significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones, followed by oxidation and sulfinylation reactions. One common method involves the reaction of ortho-phenylenediamine with 5,6-diethoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . The resulting benzimidazole derivative is then treated with sulfinylating agents to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfinyl group may enhance the compound’s ability to interact with biological targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]benzimidazole
  • 2-Substituted mercaptobenzimidazole derivatives

Uniqueness

2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxy groups and the sulfinyl moiety enhances its stability, bioavailability, and interaction with biological targets compared to other benzimidazole derivatives .

Properties

CAS No.

107562-88-9

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(5,6-diethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline

InChI

InChI=1S/C18H21N3O3S/c1-3-23-16-9-14-15(10-17(16)24-4-2)21-18(20-14)25(22)11-12-7-5-6-8-13(12)19/h5-10H,3-4,11,19H2,1-2H3,(H,20,21)

InChI Key

OHCFXDSSPFQHPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=C3N)OCC

Origin of Product

United States

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